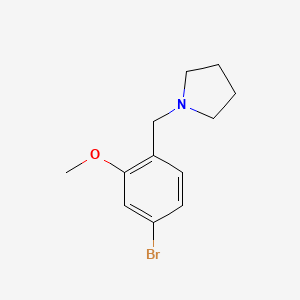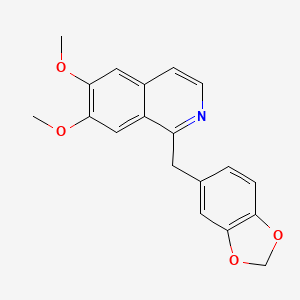
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline
Descripción general
Descripción
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline, also known as Aporphine alkaloid, is a naturally occurring compound found in various plant species. This compound has been the subject of extensive research due to its potential therapeutic properties in treating various diseases.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withGlycogen synthase kinase-3 beta and Nitric oxide synthase, inducible . These enzymes play crucial roles in various cellular processes, including cell signaling, immune responses, and regulation of transcription.
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes , which can lead to alterations in the cellular processes regulated by these enzymes.
Biochemical Pathways
The inhibition of glycogen synthase kinase-3 beta and nitric oxide synthase, inducible can affect multiple pathways, including those involved in cell growth, inflammation, and immune responses .
Result of Action
The inhibition of target enzymes can lead to alterations in cellular processes, potentially resulting in changes in cell growth, inflammation, and immune responses .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline in lab experiments is its potential therapeutic properties. It may be useful in developing new treatments for various diseases. However, one of the limitations is its complexity in synthesis. The synthesis method is time-consuming and requires several steps, which can make it difficult to produce large quantities of the compound.
Direcciones Futuras
There are several future directions for research on 1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline. One area of research is exploring its potential as a treatment for neurodegenerative diseases. Another area of research is investigating its anti-cancer properties and developing new cancer treatments. Additionally, further research is needed to better understand the mechanism of action of this compound and how it can be used to treat various diseases.
Conclusion:
In conclusion, this compound is a naturally occurring compound that has potential therapeutic properties. It has been extensively researched for its anti-inflammatory, anti-cancer, anti-diabetic, anti-microbial, and anti-oxidant properties. Its mechanism of action is not fully understood, but it may work by modulating various signaling pathways in the body. While there are advantages to using this compound in lab experiments, its complex synthesis method can be a limitation. There are several future directions for research on this compound, including exploring its potential as a treatment for neurodegenerative diseases and developing new cancer treatments.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline has been extensively researched for its potential therapeutic properties. Studies have shown that this compound has anti-inflammatory, anti-cancer, anti-diabetic, anti-microbial, and anti-oxidant properties. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-21-17-9-13-5-6-20-15(14(13)10-18(17)22-2)7-12-3-4-16-19(8-12)24-11-23-16/h3-6,8-10H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQMVWIFVMVFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



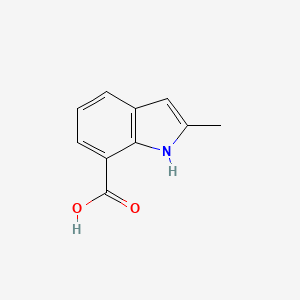
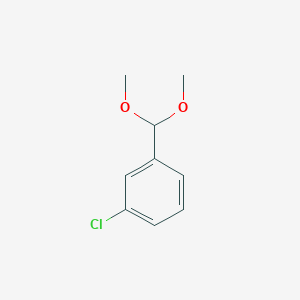
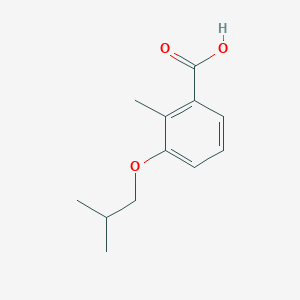
![4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3130060.png)
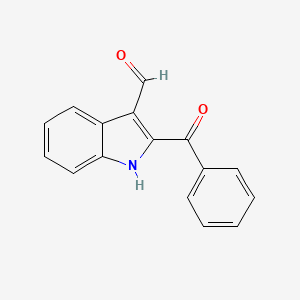
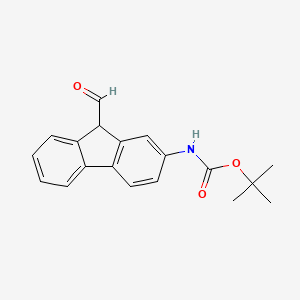
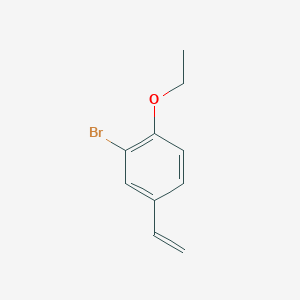
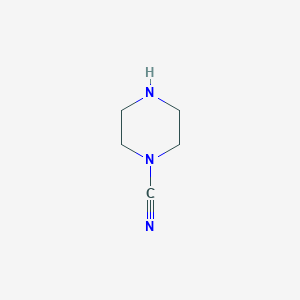
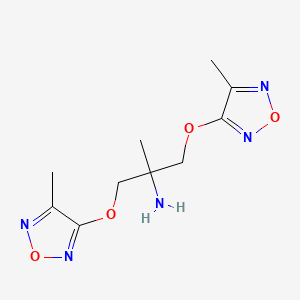
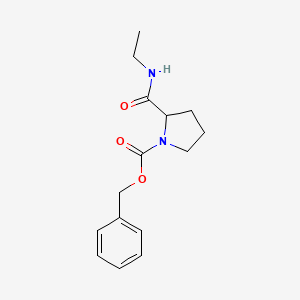
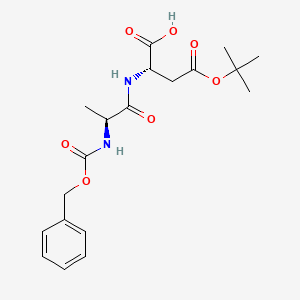
![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)
![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)
